molecular formula C11H7NO2 B182069 N-Propargylphthalimide CAS No. 7223-50-9

N-Propargylphthalimide

Cat. No. B182069
Key on ui cas rn: 7223-50-9
M. Wt: 185.18 g/mol
InChI Key: PAZCLCHJOWLTGA-UHFFFAOYSA-N
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Patent
US08288368B2

Procedure details

Propargyl bromide (1.3 mL, 17.4 mmol) is dissolved in DMF (30 mL) and potassium phtalimide (3.4 g; 18.4 mmol) is added. The mixture is refluxed for 5 h. After cooling at room temperature the mixture is diluted with diethyl ether, washed with water (3×50 mL), dried over Na2SO4 and evaporated under vacuum to give N-propargyl phtalimide as white solid (3.15 g; 17 mmol).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[CH:3].[C:5]1(=[O:15])[NH:9][C:8](=[O:10])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[K]>CN(C=O)C.C(OCC)C>[CH2:1]([N:9]1[C:8](=[O:10])[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]2[C:5]1=[O:15])[C:2]#[CH:3] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 5 h
Duration
5 h
WASH
Type
WASH
Details
washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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